4-Methyl-1-(4-nitrophenyl)-1H-imidazole
Overview
Description
4-Methyl-1-(4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound features a methyl group at the 4-position and a nitrophenyl group at the 1-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzaldehyde and 4-methylimidazole.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor, optimizing reaction conditions, and minimizing waste.
Automated Synthesis: Automated systems can be used to precisely control reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, converting the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides or carboxylic acids.
Reduction: Formation of 4-Methyl-1-(4-aminophenyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
4-Methyl-1-(4-nitrophenyl)-1H-imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
4-Methyl-1-(4-nitrophenyl)-1H-imidazole can be compared with other similar compounds, such as:
4-Methyl-1-(4-aminophenyl)-1H-imidazole: This compound is the reduced form of this compound and has different chemical and biological properties.
4-Methyl-1-(4-chlorophenyl)-1H-imidazole: This compound has a chloro group instead of a nitro group, leading to different reactivity and applications.
4-Methyl-1-(4-methoxyphenyl)-1H-imidazole: The presence of a methoxy group affects the compound’s electronic properties and reactivity.
Each of these compounds has unique properties and applications, making this compound a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-1-(4-nitrophenyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVYTDNOUZWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580984 | |
Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90946-21-7 | |
Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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